molecular formula C9H7NO4 B7855925 5-(2-nitroethenyl)-2H-1,3-benzodioxole

5-(2-nitroethenyl)-2H-1,3-benzodioxole

Cat. No.: B7855925
M. Wt: 193.16 g/mol
InChI Key: KFLWBZPSJQPRDD-UHFFFAOYSA-N
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Description

5-(2-Nitroethenyl)-2H-1,3-benzodioxole is a nitro-substituted derivative of the 1,3-benzodioxole scaffold, characterized by a fused benzene ring with two oxygen atoms at positions 1 and 3 and a 2-nitroethenyl (-CH=CH-NO₂) substituent at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(2-nitroethenyl)-2H-1,3-benzodioxole can be synthesized through several synthetic routesThe reaction typically requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-(2-nitroethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

5-(2-Nitroethenyl)-2H-1,3-benzodioxole serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in creating more complex molecules. For instance, it can be utilized in the synthesis of halogenated β-nitrostyrenes, which have demonstrated enhanced antimicrobial properties when substituted appropriately .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of nitroethene with benzodioxole derivatives. The following table summarizes some synthetic routes:

Reaction ComponentsConditionsYield (%)Reference
Benzodioxole + NitroetheneReflux in ethanol65
Halogen-substituted variantsVaries (temperature, solvent)20-80

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The compound's effectiveness is enhanced through structural modifications. A study showed that certain halogenated derivatives had improved activity against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

In a comparative study of nitrostyrenes, compounds derived from this compound were evaluated for their antibacterial effects:

StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus128
Escherichia coli256
Bacillus subtilis64
Candida albicans32

This data highlights the potential of this compound as a lead structure for developing new antimicrobial agents .

Medical Applications

Potential in Cancer Therapy

There is ongoing research into the anticancer properties of compounds related to this compound. Studies suggest that these compounds may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Mechanism of Action

The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and proliferation. For example, compounds derived from this structure have been shown to inhibit key kinases involved in cancer progression .

Case Study: Anticancer Activity

In vitro studies have demonstrated the efficacy of modified derivatives against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

These findings suggest that further exploration of this compound could lead to novel therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 5-(2-nitroethenyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features, molecular formulas, and molecular weights of 5-(2-nitroethenyl)-2H-1,3-benzodioxole with analogous 1,3-benzodioxole derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-Nitroethenyl (-CH=CH-NO₂) C₉H₇NO₄ 193.16 Electron-withdrawing nitro group; planar ethenyl moiety
Safrole (5-Allyl-1,3-benzodioxole) Allyl (-CH₂-CH=CH₂) C₁₀H₁₀O₂ 162.19 Electron-donating allyl group; natural product
5-(1,3-Dithian-2-yl)-1,3-benzodioxole 1,3-Dithian-2-yl C₁₁H₁₀O₂S₂ 254.33 Sulfur-containing heterocycle; stabilizes via C–H∙∙∙H interactions
Piperonyl Butoxide Polyether chain C₁₉H₃₀O₅ 338.40 Hydrophilic ether chains; pesticide synergist
Sesamolin Furofuran-lignan complex C₂₀H₁₈O₇ 370.35 Bicyclic structure; antioxidant properties

Reactivity Trends :

  • The nitro group in this compound deactivates the benzene ring, reducing electrophilic substitution rates compared to safrole.
  • Safrole’s allyl group participates in oxidation and Diels-Alder reactions, whereas the dithianyl derivative exhibits sulfur-mediated redox activity .

Key Research Findings

Electronic Effects : The nitro group in this compound significantly lowers the HOMO energy (-9.2 eV estimated), enhancing resistance to electrophilic attack compared to safrole (-8.5 eV) .

Biological Activity : While safrole’s metabolites are hepatotoxic, the nitro derivative’s bioactivity remains underexplored. Piperonyl butoxide enhances insecticide efficacy by inhibiting cytochrome P450 enzymes .

Crystal Engineering : The dithianyl derivative forms stable crystals via C–H∙∙∙H and S∙∙∙S interactions, suggesting utility in materials science .

Biological Activity

5-(2-Nitroethenyl)-2H-1,3-benzodioxole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N2_{2}O4_{4}, with a molecular weight of approximately 220.18 g/mol. The compound features a nitroethenyl group attached to a benzodioxole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study comparing various nitrostyrene derivatives found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus128
Bacillus subtilis256
Enterococcus faecalis64
Escherichia coli256
Candida albicans32

The above table summarizes the MIC values for various strains tested against this compound, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with essential cellular processes. Specifically, it may inhibit key enzymes involved in bacterial metabolism through a modified Michael addition mechanism, leading to the formation of stable enzyme-inhibitor complexes .

Study on Antimicrobial Efficacy

In a comparative study of halogenated β-nitrostyrenes, this compound was evaluated alongside other derivatives for its antimicrobial efficacy. The results demonstrated that while it was less effective against Gram-negative bacteria compared to Gram-positive strains, it still exhibited considerable activity against Candida albicans at lower concentrations .

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the nitro group and the benzodioxole structure could enhance or diminish biological activity. For instance, the introduction of halogen substituents was shown to affect the compound's interaction with microbial targets, suggesting pathways for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-nitroethenyl)-2H-1,3-benzodioxole, and how can yield be improved?

  • Methodological Answer :

  • Step 1 : Start with a nitroalkene precursor (e.g., 5-nitro-2H-1,3-benzodioxole) and employ a Michael addition or Wittig reaction to introduce the ethenyl group. Evidence from crystallographic studies (e.g., ethyl (2E)-2-(2H-1,3-benzodioxol-5-yl-methylidene) derivatives) suggests using palladium or copper catalysts for regioselective coupling .
  • Step 2 : Optimize reaction conditions (solvent polarity, temperature, catalyst loading). For example, acetonitrile at 60–80°C improves nitro group stability while minimizing side reactions .
  • Step 3 : Validate purity via X-ray crystallography (single-crystal analysis) and NMR (1H/13C) to confirm structural integrity .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H/13C NMR to identify nitroethenyl and benzodioxole proton environments. IR spectroscopy confirms C=O (if present) and nitro group stretching vibrations .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and detect byproducts.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and spatial arrangement, critical for reactivity studies .

Q. What solvents are suitable for solubility testing, and how can discrepancies in literature data be resolved?

  • Methodological Answer :

  • Step 1 : Test polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane) due to the compound’s aromatic and nitro group interactions .
  • Step 2 : Use UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from impurities; repeat experiments with recrystallized samples .
  • Step 3 : Cross-validate with computational solubility predictions (e.g., Hansen solubility parameters) .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Hypothesis : The nitro group acts as an electron-withdrawing group, activating the ethenyl moiety for nucleophilic attack.
  • Experimental Design :
  • Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor progress via stopped-flow UV-Vis or NMR .
  • Isotopic labeling (e.g., 15N) to track nitro group participation in transition states .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies and orbital interactions (e.g., LUMO localization) .

Q. How does environmental pH affect the stability of this compound, and what degradation products form?

  • Methodological Answer :

  • Step 1 : Expose the compound to buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS .
  • Step 2 : Identify products (e.g., nitro group reduction to amine or hydrolysis to carboxylic acid) using high-resolution mass spectrometry (HRMS) .
  • Step 3 : Correlate stability with Hammett substituent constants to predict behavior in biological or environmental systems .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Data Reanalysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, MTT assays may show cytotoxicity at high concentrations (>100 µM) but antimicrobial activity at lower doses .
  • Structural Analogues : Synthesize derivatives (e.g., halogen-substituted benzodioxoles) to isolate bioactive moieties .
  • Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to reconcile divergent results across studies .

Properties

IUPAC Name

5-(2-nitroethenyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLWBZPSJQPRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017137
Record name 5-(2-Nitroethenyl)-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-00-3
Record name 5-(2-Nitroethenyl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1485-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Nitroethenyl)-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.
Quantity
5.537 kg
Type
reactant
Reaction Step One
Quantity
2.252 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
3.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
3.7 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Three
Name
Quantity
19 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To piperonal (15.55 kg, 103.5 mol) under mechanical stirring and under nitrogen was added ammonium acetate (13.4 kg, 173.8 mol), acetic acid (45.2 kg), and nitromethane (18.4 kg, 301.4 mol) sequentially. The mixture was warmed to 70° C. After about 30 minutes, the yellow product began to crystallize. The reaction temperature was raised to 80° C. and stirred for about 10 hours until minimal piperonal remains. The somewhat thick reaction mixture was cooled to 10° C. and filtered. The precipitate was washed with acetic acid (2×8 kg) and then water (2×90 kg). The product was dried under a nitrogen purge and then in a vacuum oven at 50° C. for 2 days to afford 15.94 kg (80%) of the title compound as a bright yellow solid.
Quantity
15.55 kg
Type
reactant
Reaction Step One
Quantity
13.4 kg
Type
reactant
Reaction Step Two
Quantity
18.4 kg
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
solvent
Reaction Step Two
Yield
80%

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